molecular formula C21H23N3O4S B2695906 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole CAS No. 897477-45-1

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B2695906
CAS No.: 897477-45-1
M. Wt: 413.49
InChI Key: WPKGUDCVZDWWSK-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a piperazine ring, a methoxybenzothiazole moiety, and a dimethoxyphenyl group.

Preparation Methods

The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common conditions for these reactions include controlled temperatures, specific solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole can be compared with other similar compounds, such as:

    4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.

    Interhalogen Compounds: These compounds contain different halogen atoms and exhibit unique chemical properties.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-26-15-8-7-14(13-17(15)28-3)20(25)23-9-11-24(12-10-23)21-22-19-16(27-2)5-4-6-18(19)29-21/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKGUDCVZDWWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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